Technical Monograph: Physicochemical Profiling & Applications of 4-Fluoro-1,4'-bipiperidine Hydrochloride
Technical Monograph: Physicochemical Profiling & Applications of 4-Fluoro-1,4'-bipiperidine Hydrochloride
[1]
Executive Summary
4-Fluoro-1,4'-bipiperidine hydrochloride (CAS: 1426290-04-1) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1][2] Serving as a rigid, semi-saturated scaffold, it is particularly valued for its ability to modulate physicochemical properties such as basicity (
Chemical Identity & Structural Analysis[1]
The compound consists of two piperidine rings linked via a tertiary amine bond.[1] Specifically, a 4-fluoropiperidine moiety is attached via its nitrogen atom to the 4-position of a second piperidine ring.[1] The hydrochloride salt form improves handling and aqueous solubility.[1]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Fluoro-1-(piperidin-4-yl)piperidine hydrochloride |
| CAS Number | 1426290-04-1 |
| Molecular Formula | |
| Molecular Weight | 222.73 g/mol |
| SMILES | C1CNCCC1N2CCC(CC2)F.Cl |
| InChI Key | QIEPLORSGRXWQT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core connectivity and the specific electronic influences of the fluorine atom on the piperidine scaffold.
Figure 1: Structural connectivity and functional impact of the fluorine substitution.[1]
Physicochemical Profile
Understanding the physicochemical behavior of this scaffold is critical for predicting its influence on the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a final drug candidate.
Key Properties Table
| Property | Value / Characteristic | Context & Causality |
| Appearance | White to off-white solid | Typical for hydrochloride salts of aliphatic amines.[1] |
| Solubility | High in Water, DMSO, Methanol | The ionic nature of the HCl salt disrupts the crystal lattice, facilitating solvation in polar media. |
| Melting Point | >200°C (Decomposition) | High lattice energy characteristic of diamine salts.[1] |
| LogP (Calc) | ~0.5 - 0.8 | Fluorine increases lipophilicity compared to the non-fluorinated parent (LogP ~0.2), aiding membrane permeability while maintaining water solubility.[1] |
| pKa (N1) | ~6.5 - 7.5 | The tertiary amine |
| pKa (NH) | ~10.5 - 11.0 | The distal secondary amine retains high basicity, typical of piperidines, serving as a primary cation-pi interaction site.[1] |
Deep Dive: The Fluorine Effect
-
pKa Modulation: The strategic placement of fluorine at the C4 position of the N-linked piperidine exerts a through-bond inductive effect (-I) on the tertiary nitrogen.[1] This lowers the basicity of the tertiary amine compared to a non-fluorinated bipiperidine.[1] In medicinal chemistry, reducing the basicity of central amines is a proven strategy to mitigate phospholipidosis and reduce off-target binding (e.g., hERG channel inhibition) [1].[1]
-
Metabolic Stability: The C4 position of piperidine rings is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol), significantly extending the half-life (
) of the molecule in vivo [2].[1]
Experimental Methodologies
Synthesis Protocol: Reductive Amination
The most robust method for synthesizing the 1,4'-bipiperidine core is the reductive amination of 4-fluoropiperidine with N-protected 4-piperidone.[1]
Reagents:
-
Amine: 4-Fluoropiperidine hydrochloride[1]
-
Ketone: N-Boc-4-piperidone[1]
-
Reductant: Sodium triacetoxyborohydride (STAB)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Free Basing (In-situ): If starting with 4-fluoropiperidine HCl, treat with 1 equivalent of Triethylamine (TEA) in DCE to liberate the free amine.[1]
-
Imine Formation: Add N-Boc-4-piperidone (1.0 eq) to the amine solution.[1] Stir at room temperature for 30-60 minutes to allow equilibrium formation of the imine/hemiaminal species.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over Sodium cyanoborohydride due to lower toxicity and better selectivity.[1]
-
Quench & Workup: After reaction completion (monitored by TLC/LCMS), quench with saturated aqueous
. Extract with DCM.[1] -
Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane to remove the Boc group, precipitating the final 4-Fluoro-1,4'-bipiperidine hydrochloride salt.
Quality Control & Analysis
The following workflow outlines the critical analytical steps to ensure compound integrity.
Figure 2: Analytical workflow for validation of 4-Fluoro-1,4'-bipiperidine HCl.
Analytical Note: Due to the lack of a chromophore in the aliphatic structure, UV detection (HPLC-UV) at standard wavelengths (254 nm) is ineffective.[1] ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) are recommended for purity assessment.[1] Alternatively, derivatization or relying on MS trace is necessary.[1]
Application Context in Drug Discovery[5][7]
This scaffold is not merely a linker; it is a functional pharmacophore used in:
-
GPCR Antagonists: The bipiperidine motif mimics the spacing of ethylenediamine pharmacophores found in Histamine H3 and H4 receptor antagonists.[1] The fluorine atom modulates the basicity to optimize CNS penetration [3].[1]
-
Kinase Inhibitors: Used to solubilize hydrophobic kinase cores.[1] The secondary amine can form salt bridges with Asp/Glu residues in the solvent-exposed regions of the ATP binding pocket.[1]
-
Sigma Receptor Ligands: The hydrophobic bulk of the bipiperidine combined with the protonatable nitrogen is a classic pharmacophore for Sigma-1 receptor binding.[1]
Safety & Handling (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).[1]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1] Avoid dust formation.[1][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent caking and hydrolysis degradation over long periods.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]
-
Gemkow, M. J., et al. (2009). The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders.[1] Drug Discovery Today, 14(9-10), 509-515.[1]
-
National Center for Biotechnology Information.[1] (2024).[1][4][5][6] PubChem Compound Summary for CID 75464898, 4-Fluoro-1,4'-bipiperidine hydrochloride.[1] [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. jocpr.com [jocpr.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
